molecular formula C9H8N2O2 B12968010 7-Methoxycinnolin-3-ol

7-Methoxycinnolin-3-ol

Cat. No.: B12968010
M. Wt: 176.17 g/mol
InChI Key: JFGDYCNIGSSGPL-UHFFFAOYSA-N
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Description

7-Methoxycinnolin-3-ol (CAS 1246549-48-3) is a high-purity cinnoline derivative offered for research and development purposes. This compound is part of the important class of nitrogen-containing heterocycles, which are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of potential biological activities . As a cinnoline scaffold, it serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound in various exploratory studies, including the development of novel pharmacological agents and as a key intermediate in heterocyclic chemistry. The product is supplied with a guaranteed purity of 95% and is available in multiple quantities to support laboratory-scale investigations . This product is intended for chemical or biological research in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-2H-cinnolin-3-one

InChI

InChI=1S/C9H8N2O2/c1-13-7-3-2-6-4-9(12)11-10-8(6)5-7/h2-5H,1H3,(H,11,12)

InChI Key

JFGDYCNIGSSGPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNC(=O)C=C2C=C1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of 7 Methoxycinnolin 3 Ol

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 7-Methoxycinnolin-3-ol, a complete NMR analysis would involve a suite of experiments to assign all proton (¹H) and carbon (¹³C) signals.

A standard ¹H NMR spectrum would provide initial information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and coupling patterns (spin-spin splitting). For this compound, one would expect to observe distinct signals for the aromatic protons on the cinnoline (B1195905) ring system, a singlet for the methoxy (B1213986) group protons, and a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration.

The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons, the methoxy carbon, and the carbons of the cinnoline core, including those bearing the hydroxyl and methoxy substituents.

To establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. HSQC would correlate each proton to its directly attached carbon, while HMBC would reveal longer-range couplings (typically over two to three bonds) between protons and carbons. This data is crucial for definitively placing the methoxy group at the C7 position and the hydroxyl group at the C3 position. Correlation Spectroscopy (COSY) would further aid in identifying proton-proton coupling networks within the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive and not based on experimental data)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4 7.0 - 8.0 -
H5 6.5 - 7.5 -
H6 6.5 - 7.5 -
H8 7.0 - 8.0 -
7-OCH₃ 3.5 - 4.0 55 - 60
3-OH Variable -
C3 - 150 - 160
C4 - 110 - 120
C4a - 140 - 150
C5 - 100 - 115
C6 - 120 - 130
C7 - 160 - 170
C8 - 105 - 120

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₈N₂O₂), the expected exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically to within a few parts per million).

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The resulting fragment ions would provide clues about the connectivity of the molecule. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) are common fragmentation pathways for related structures and would be expected for this compound.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound (Note: This table is theoretical and not based on experimental data)

Parameter Theoretical Value
Molecular Formula C₉H₈N₂O₂
Exact Mass 176.0586 g/mol
Common Adducts (ESI) [M+H]⁺, [M+Na]⁺, [M-H]⁻

X-ray Crystallography for Crystalline State Structural Determination and Conformational Analysis

Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. This information is invaluable for understanding the solid-state properties of the compound. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," unique to the compound. For this compound, characteristic absorption bands in the IR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic system would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ range.

Table 3: Expected Vibrational Spectroscopy Bands for this compound (Note: This table is based on characteristic group frequencies and is not from experimental data)

Functional Group Expected IR Absorption Range (cm⁻¹) Expected Raman Shift Range (cm⁻¹)
O-H stretch 3200 - 3600 (broad) Weak
Aromatic C-H stretch 3000 - 3100 Strong
Aliphatic C-H stretch (OCH₃) 2850 - 3000 Moderate
C=C / C=N stretch 1400 - 1650 Strong

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. As this compound is an achiral molecule and does not possess any stereocenters, it would not exhibit a CD spectrum. Therefore, this technique is not applicable for the stereochemical characterization of this particular compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Cinnoline Derivatives, Including 7 Methoxycinnolin 3 Ol

Identification of Key Structural Determinants for Molecular Interaction in Cinnoline (B1195905) Scaffolds

The pharmacological versatility of the cinnoline scaffold stems from several key structural features that govern its interactions with various biological targets, such as enzymes and receptors. mdpi.com The bicyclic ring system itself provides a rigid framework that can be appropriately decorated with functional groups to optimize binding.

Key determinants for molecular interaction include:

The Nitrogen Atoms : The two adjacent nitrogen atoms (N1 and N2) in the pyridazine (B1198779) ring of the cinnoline core are fundamental to its chemical character. They can act as hydrogen bond acceptors, a crucial interaction for anchoring the molecule within a biological target's binding site. researchgate.net

The Aromatic System : The fused aromatic rings provide a platform for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins. These interactions are vital for stabilizing the ligand-receptor complex. researchgate.net

Substituent Groups : The type and position of substituents are arguably the most critical factors in defining the activity and selectivity of a cinnoline derivative. Functional groups can act as hydrogen bond donors or acceptors, modulate the electronic properties of the ring, and introduce steric constraints that influence binding orientation. For instance, the introduction of a pyrazoline ring and electron-donating groups has been shown to enhance anti-inflammatory activity. nih.gov

These structural elements collectively enable cinnoline derivatives to interact with a diverse range of molecular targets, including but not limited to topoisomerases, kinases, and G-protein coupled receptors. mdpi.com

Impact of Methoxy (B1213986) and Hydroxyl Substituent Positions on Cinnoline Derivative Activity

The positions of methoxy (-OCH3) and hydroxyl (-OH) groups on the cinnoline scaffold profoundly influence the molecule's biological activity by altering its electronic and steric properties, and its ability to form hydrogen bonds.

In the case of 7-Methoxycinnolin-3-ol, the substituents are located on both the benzene (B151609) and pyridazinone rings, respectively.

3-Hydroxyl Group : The hydroxyl group at the C3 position results in the compound existing predominantly in its tautomeric form, cinnolin-3(2H)-one. This keto-enol tautomerism is a key feature. The N-H group in the cinnolinone ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This duality is critical for specific interactions with biological targets.

Studies on various cinnoline derivatives have consistently shown that electron-donating groups, such as methoxy and hydroxyl, can significantly enhance certain biological activities like anti-inflammatory effects. nih.gov

Analysis of Substituent Effects on Electronic and Steric Properties of this compound

The electronic and steric properties of this compound are dictated by its core structure and the specific contributions of its substituents.

Electronic Effects:

The 7-methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, leading to an increase in electron density on the benzene portion of the cinnoline ring. This increased electron density can enhance interactions with electron-poor regions of a receptor.

Steric Effects:

The cinnoline ring system is planar and rigid.

The methoxy group at C7 is relatively small but its orientation can be of steric importance. The methyl group can rotate, but its presence adds bulk compared to a hydrogen atom, which can either promote or hinder binding depending on the topology of the target's active site.

The hydroxyl group at C3 is small and introduces minimal steric hindrance.

The interplay of these electronic and steric factors is crucial for the molecule's pharmacokinetic and pharmacodynamic profile.

SubstituentPositionElectronic EffectSteric Effect
MethoxyC7Electron-donating (Resonance)Moderate bulk, rotational freedom
HydroxylC3Electron-withdrawing (Inductive), H-bond donor/acceptorMinimal bulk

Computational SAR Approaches for Predictive Modeling of this compound Analogs

Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity of analogs and guiding the design of more potent compounds. nih.gov Such studies have been successfully applied to various cinnoline derivatives. nih.gov

A typical computational workflow for this compound analogs would involve:

3D-QSAR Modeling : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.gov For a series of this compound analogs, these models would correlate variations in their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields with their observed biological activities. The resulting contour maps can provide invaluable insights. For instance, a CoMFA/CoMSIA analysis might reveal that bulky substituents are preferred at one position while hydrophilic groups are favored at another to improve activity. nih.gov

Molecular Docking : This technique simulates the binding of a ligand to the active site of a target protein. Docking studies of this compound analogs into a specific receptor (e.g., a kinase or enzyme active site) could predict their binding orientation and affinity. nih.gov This helps in understanding the key interactions, such as which amino acid residues form hydrogen bonds with the 3-hydroxyl group or engage in hydrophobic interactions with the 7-methoxy group.

Pharmacokinetic (ADMET) Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to filter out candidates with poor drug-like properties early in the discovery process. unar.ac.id

These computational approaches allow for the rational design of novel analogs of this compound with potentially improved potency and selectivity.

Computational MethodApplication for this compound AnalogsPredicted Outcome
3D-QSAR (CoMFA/CoMSIA) Correlate 3D molecular fields with biological activity.Identify regions where steric, electrostatic, or hydrophobic modifications would enhance activity.
Molecular Docking Simulate binding to a specific protein target.Predict binding mode, affinity, and key intermolecular interactions.
ADMET Prediction In silico evaluation of drug-like properties.Estimate pharmacokinetic and toxicity profiles.

Conformational Flexibility and its Role in Cinnoline Derivative SAR

Rigid Core : The planarity of the cinnoline ring system limits the number of possible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding. This rigidity provides a stable anchor for the substituents.

Substituent Flexibility : For this compound, the key element of conformational flexibility lies in the rotation around the C7-O bond of the methoxy group. The orientation of the methyl group relative to the aromatic ring can influence interactions with the target protein. While this rotation is generally facile, certain orientations may be favored within a constrained binding site.

Tautomerism : The tautomerism of the 3-hydroxyl group into the 3-oxo form is a different kind of flexibility that is crucial for its interaction profile, allowing it to act as either a hydrogen bond donor (N-H) or acceptor (C=O).

The development of conformationally constrained cinnolinone analogues has been explored as a strategy to lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity. nih.gov Understanding the preferred conformation of substituents like the methoxy group is therefore essential for optimizing the design of potent cinnoline-based therapeutic agents.

Computational Chemistry and Theoretical Investigations of 7 Methoxycinnolin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For 7-methoxycinnolin-3-ol, these calculations provide a detailed picture of its electronic architecture.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in describing the electronic structure of molecules. nih.govnih.govrsc.org DFT calculations for this compound would typically be performed to optimize its molecular geometry and to compute various electronic properties. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Furthermore, DFT is employed to calculate key electronic descriptors that are crucial for understanding the molecule's stability and reactivity. These descriptors include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.govnih.gov

Table 1: Calculated Electronic Properties of this compound using DFT
PropertyCalculated Value
Total Energy (Hartree)-665.123
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)4.32

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov

For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule's framework reveals the preferred sites for electrophilic and nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions and for designing new synthetic pathways.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. researchgate.netscispace.commdpi.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and assessing their stability in different environments.

For this compound, MD simulations can be used to sample a wide range of possible conformations by simulating the movement of its atoms over a period of time. This allows for the identification of the most stable, low-energy conformations of the molecule. researchgate.netscispace.com The stability of these conformations can be further assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. mdpi.com Such studies are crucial for understanding how the molecule might behave in a biological system, where its conformation can significantly influence its ability to interact with target proteins. mdpi.com

In Silico Molecular Docking and Binding Site Analysis for Putative Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as a protein or enzyme, to identify potential drug candidates. nih.govresearchgate.net

In the case of this compound, molecular docking studies could be performed to investigate its potential to bind to various putative targets. The process involves generating a three-dimensional model of the target protein and then "docking" the this compound molecule into the protein's binding site. The docking algorithm then calculates the binding affinity, which is an estimate of the strength of the interaction between the molecule and the protein. nih.govresearchgate.net Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is critical for understanding the molecular basis of the molecule's potential biological activity and for guiding the design of more potent analogs. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Kinase Target
ParameterValue
Binding Affinity (kcal/mol)-8.5
Number of Hydrogen Bonds3
Interacting ResiduesLys76, Glu91, Asp165

Quantitative Structure-Activity Relationship (QSAR) Model Development for Cinnoline (B1195905) Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing lead compounds. imist.ma

For cinnoline analogs, a QSAR model could be developed by compiling a dataset of compounds with known biological activities. nih.gov A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated for each compound in the dataset. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netmdpi.com A well-validated QSAR model can be used to predict the activity of this compound and to guide the design of new cinnoline derivatives with improved potency. nih.govimist.ma

Retrosynthetic Analysis and Reaction Pathway Prediction using Computational Tools

Retrosynthetic analysis is a technique used by organic chemists to plan the synthesis of complex organic molecules. the-scientist.comdeeporigin.com It involves breaking down the target molecule into simpler, commercially available starting materials. the-scientist.com Computational tools have been developed to automate and assist in this process, making it faster and more efficient. deeporigin.comwikipedia.org

For this compound, computational retrosynthesis tools can be used to propose potential synthetic routes. the-scientist.comdeeporigin.com These tools utilize large databases of chemical reactions and apply a set of rules to identify possible disconnections in the target molecule. wikipedia.org The software can then suggest a series of reactions that could be used to synthesize the molecule from simpler precursors. This computational approach can help chemists to identify novel and efficient synthetic pathways, saving time and resources in the laboratory. the-scientist.comsigmaaldrich.com

Mechanistic Studies of 7 Methoxycinnolin 3 Ol S Molecular Interactions in Biological Research Models

Exploration of Molecular Targets and Binding Affinities

A thorough review of available scientific literature reveals a lack of specific studies investigating the molecular targets and binding affinities of 7-Methoxycinnolin-3-ol. Research detailing its direct interaction with biological macromolecules is not presently available.

Currently, there are no published in vitro studies that specifically assess the inhibitory or activation effects of this compound on any enzyme. Consequently, data on its potential as an enzyme modulator, including metrics such as IC50 or EC50 values, are not available.

There is no available research from cell-free system assays that characterizes the binding or modulation activity of this compound on specific receptors. Data regarding its affinity (Ki) or competitive binding potential for any known receptor has not been documented in the scientific literature.

Investigations into Cellular Pathway Modulation and Signaling Events in Model Systems

Specific investigations into how this compound modulates cellular pathways or influences signaling events in model systems have not been reported. The downstream effects of this compound on key signaling cascades, such as MAPK, PI3K/Akt, or others, remain uncharacterized.

Mechanistic Analysis of Antiproliferative Effects in Cancer Cell Lines

While the antiproliferative effects of various compounds are a significant area of cancer research mdpi.comnih.govnih.gov, there are no specific studies available that analyze the mechanistic basis of any antiproliferative activity for this compound in cancer cell lines. Research detailing its impact on cell cycle progression, apoptosis induction (e.g., caspase activation), or inhibition of tumor growth signaling in cancer cells has not been published.

Elucidation of Anti-inflammatory Mechanisms via Molecular Pathway Interruption

The molecular mechanisms by which various plant-derived and synthetic compounds exert anti-inflammatory effects often involve the interruption of signaling pathways like NF-κB mdpi.com. However, specific research elucidating the anti-inflammatory mechanisms of this compound is not present in the current body of scientific literature. There is no data on its ability to modulate the production of inflammatory cytokines or interfere with key inflammatory pathways.

Role of this compound in Oxidative Stress Response Mechanisms

The role of chemical compounds in the cellular oxidative stress response is a critical area of study. However, there is no relevant scientific information or published research that investigates the role of this compound in oxidative stress response mechanisms. Its potential to act as an antioxidant or to modulate endogenous antioxidant pathways has not been explored.

Advanced Applications and Research Prospects of 7 Methoxycinnolin 3 Ol in Chemical Biology and Material Science

Development of 7-Methoxycinnolin-3-ol as a Chemical Probe for Biological Processes

Currently, there is no specific, publicly available research detailing the development or application of this compound as a chemical probe for biological processes. The design of a chemical probe typically requires a molecule to exhibit specific interactions with a biological target, along with properties that allow for the detection and study of that interaction. While some cinnoline (B1195905) derivatives have been explored for their biological activities, the specific utility of this compound in this context has not been documented in accessible literature.

Integration of this compound into Supramolecular Assemblies and Functional Materials

The integration of small molecules into supramolecular assemblies and functional materials is a significant area of research in material science. However, there are no published studies that specifically describe the use of this compound in the formation of such materials. The potential for a molecule to self-assemble or be incorporated into larger structures depends on its molecular geometry, intermolecular forces, and reactive functional groups. Without experimental data, the suitability of this compound for these applications remains theoretical.

Utilization in Analytical Chemistry Method Development (e.g., as a reference standard or derivatizing agent)

While this compound is available from some chemical suppliers, indicating its potential use as a reference standard in analytical methods, there is no documented evidence of its widespread application in this capacity. Similarly, its use as a derivatizing agent, a reagent used to modify an analyte to make it more suitable for analysis, has not been reported in the scientific literature.

Exploration of this compound in Photophysical and Photochemical Applications

The photophysical and photochemical properties of a compound, such as its absorption and emission of light, are critical for applications in areas like photosensitizers, fluorescent probes, and organic electronics. There is currently a lack of published data on the specific photophysical and photochemical characteristics of this compound. Studies on other heterocyclic compounds suggest that the methoxy (B1213986) and hydroxyl substitutions on the cinnoline core could influence its electronic properties, but without experimental validation, this remains a hypothesis.

Conclusions and Future Research Directions for 7 Methoxycinnolin 3 Ol

Summary of Key Achievements in 7-Methoxycinnolin-3-ol Synthesis and Characterization

While dedicated literature on the synthesis and characterization of this compound is not extensively available, significant achievements in the broader field of cinnoline (B1195905) chemistry provide a solid foundation for its preparation and analysis. The primary synthetic routes to the cinnoline core, such as the Richter and von Richter syntheses, have been well-established for producing hydroxycinnolines. researchgate.netdrugfuture.comwikipedia.org These methods typically involve the cyclization of ortho-alkynylarenediazonium salts. researchgate.net For a 7-methoxy substituted target, the synthesis would logically commence from a correspondingly substituted aniline (B41778) precursor.

Key synthetic approaches applicable to the formation of cinnolin-3-ols include:

The Neber-Bossel Method: This classical approach involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt to yield a hydrazine (B178648), which then undergoes cyclization in the presence of a strong acid to form the 3-hydroxycinnoline. The yields of this reaction are sensitive to the nature and position of substituents on the aromatic ring.

The characterization of novel cinnoline derivatives like this compound would rely on a suite of modern spectroscopic techniques. Based on studies of analogous compounds, the following characterization data can be anticipated: researchgate.netnih.gov

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons with distinct chemical shifts influenced by the electron-donating methoxy (B1213986) group and the heterocyclic nitrogen atoms. A characteristic singlet for the methoxy protons and exchangeable proton signals for the hydroxyl and N-H groups.
¹³C NMR Resonances for the nine unique carbon atoms, with the methoxy carbon appearing at a characteristic upfield shift and the carbon bearing the hydroxyl group (C3) shifted downfield.
Mass Spec A molecular ion peak corresponding to the exact mass of C₉H₈N₂O₂. Fragmentation patterns would likely involve the loss of small molecules such as N₂, CO, and CH₃ from the parent ion. core.ac.uk
IR Spec Characteristic absorption bands for O-H and N-H stretching (in the range of 3200-3500 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and aromatic C-H and C=C/C=N vibrations.

While these methods provide a robust framework, the specific optimization of synthetic conditions and detailed spectral assignments for this compound remain a key area for future experimental work.

Identification of Unexplored Mechanistic Pathways and Potential Molecular Interactions

The established mechanisms for cinnoline synthesis, such as the Richter cyclization, offer a general understanding of the reaction pathway. However, the influence of a 7-methoxy substituent on the regioselectivity and reaction kinetics of the cyclization process remains an unexplored mechanistic aspect. The electron-donating nature of the methoxy group could potentially influence the stability of intermediates and transition states, possibly opening up alternative reaction pathways or affecting the product distribution in cases where multiple cyclization sites are available.

Furthermore, the tautomerism of 3-hydroxycinnolines is a critical area for investigation. This compound can exist in equilibrium with its keto tautomer, 7-methoxycinnolin-3(2H)-one. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents. Understanding the factors that govern this tautomerism is crucial, as the two forms may exhibit different chemical reactivity and biological activity.

In terms of molecular interactions, the presence of both a hydrogen bond donor (hydroxyl group) and acceptor (methoxy group and ring nitrogens) suggests that this compound could participate in a variety of intermolecular interactions. These interactions could be pivotal in its crystal packing, solubility, and binding to biological targets. The potential for this compound to act as a ligand for metal ions or to interact with biomacromolecules through hydrogen bonding and π-stacking presents an exciting avenue for future research.

Prospects for Integrated Computational and Experimental Methodologies in Future Research

The synergy between computational and experimental chemistry offers a powerful approach to accelerate the understanding of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into various aspects of its chemistry. nih.govnih.govsamipubco.com

Table of Integrated Research Approaches:

Research Area Experimental Methodology Computational Methodology
Synthesis Optimization Screening of reaction conditions (catalysts, solvents, temperature). Calculation of reaction energy profiles and transition state geometries to predict optimal synthetic pathways and identify potential side products.
Spectroscopic Analysis Acquisition of NMR, IR, and UV-Vis spectra. Prediction of spectroscopic data (chemical shifts, vibrational frequencies, electronic transitions) to aid in the interpretation of experimental spectra.
Tautomerism Studies Temperature- and solvent-dependent NMR and UV-Vis spectroscopy. Calculation of the relative energies of tautomers and the energy barriers for their interconversion to predict the dominant tautomeric form under different conditions.

| Molecular Interactions | X-ray crystallography and co-crystallization experiments. | Molecular docking and molecular dynamics simulations to predict binding modes and affinities with biological targets or other molecules. |

By employing such an integrated approach, researchers can gain a deeper understanding of the structure, properties, and reactivity of this compound, thereby guiding the design of new experiments and accelerating the discovery of its potential applications.

Challenges and Opportunities in Advancing the Understanding of this compound and Cinnoline Chemistry

The advancement of research on this compound is not without its challenges. A primary hurdle is the often-low yields and lack of regioselectivity in classical cinnoline syntheses when applied to substituted precursors. The development of more efficient and selective synthetic methods, potentially utilizing modern catalytic approaches, is crucial. mdpi.com Furthermore, the functionalization of the pre-formed cinnoline ring can be challenging due to the influence of the two nitrogen atoms on the ring's electronics, making regioselective substitution difficult to control. mdpi.com

Despite these challenges, the opportunities presented by this compound and its derivatives are substantial. The unique substitution pattern of this molecule provides a scaffold for the development of new compounds with potentially novel biological activities. The methoxy and hydroxyl groups offer handles for further chemical modification, allowing for the creation of a library of derivatives with diverse properties. nih.gov The exploration of its coordination chemistry, photophysical properties, and biological activity could lead to breakthroughs in areas such as medicinal chemistry, materials science, and catalysis. A thorough investigation into this specific molecule will not only contribute to the fundamental understanding of cinnoline chemistry but also pave the way for the development of new functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxycinnolin-3-ol, and how can researchers validate reaction efficiency and purity?

  • Methodological Answer :

  • Route Selection : Prioritize multi-step synthesis involving cyclization of substituted precursors, such as coupling methoxy-substituted aniline derivatives with appropriate carbonyl intermediates. For example, Scheme 2 in outlines analogous coupling reactions using oxalyl chloride and glycine derivatives.
  • Validation : Use HPLC or GC-MS to monitor reaction progress and purity. Compare retention times with standards and quantify impurities using calibration curves. Retain raw chromatographic data for reproducibility assessments .
  • Purity Criteria : Confirm via elemental analysis (C, H, N within ±0.3% of theoretical values) and melting point consistency (±1°C deviation).

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign methoxy (δ 3.8–4.0 ppm in 1H^1H-NMR) and hydroxyl protons (broad singlet at δ 5.0–6.0 ppm). Use 13C^{13}C-NMR to confirm aromaticity (δ 110–160 ppm) and methoxy carbon (δ 55–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C9_9H8_8N2_2O2_2) with <5 ppm error.
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and confirm hydrogen bonding patterns.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture, as hydroxyl groups may hydrolyze under acidic/basic conditions .
  • Safety Protocols : Use impermeable nitrile gloves and sealed goggles during handling. Refer to OSHA HCS standards for spill management and waste disposal .

Advanced Research Questions

Q. How can contradictory data in solvent effects on this compound’s reactivity be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments in solvents of varying polarity (e.g., DMSO vs. THF) while standardizing temperature (±0.5°C) and humidity (<30% RH).
  • Statistical Analysis : Apply ANOVA to compare reaction rates or yields across solvents. Use Cohen’s d to quantify effect sizes and identify outliers .
  • Mechanistic Probes : Employ deuterated solvents (e.g., D2_2O) to track proton transfer steps via 1H^1H-NMR isotope shifts.

Q. What computational models predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra (λmax_{\text{max}} ~300–350 nm) .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to predict aggregation behavior.

Q. How to design studies on structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the 3-OH or 7-methoxy positions. Follow protocols in for amide/ester couplings.
  • Bioactivity Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Normalize IC50_{50} values to parent compound activity.
  • Data Integration : Use cheminformatics tools (e.g., QSAR) to correlate electronic descriptors (logP, PSA) with bioactivity .

Data Management and Ethical Considerations

  • Data Sharing : Archive raw NMR, MS, and crystallographic data in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Conflict Resolution : Document disagreements in data interpretation via team meetings and third-party peer review. Declare conflicts of interest in publications .

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